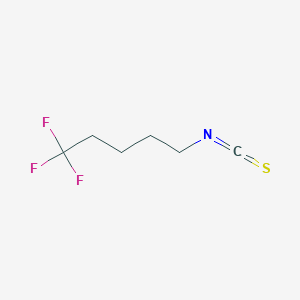

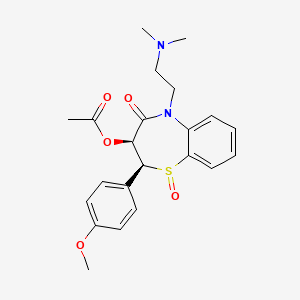

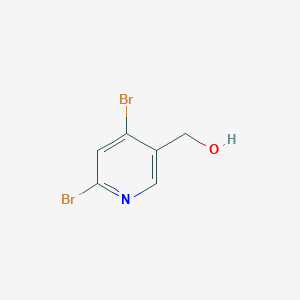

![molecular formula C10H13N3O B1436252 2-[(1S)-1-azidoethyl]-1-methoxy-4-methylbenzene CAS No. 1604386-47-1](/img/structure/B1436252.png)

2-[(1S)-1-azidoethyl]-1-methoxy-4-methylbenzene

説明

Synthesis Analysis

The synthesis of amines, which are related to azides, can be achieved through various methods such as the reduction of nitriles or amides and nitro compounds, S N 2 reactions of alkyl halides, ammonia and other amines, and nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using the principles of molecular orbital theory. The electrons in the molecule are allowed to interact with more than one atomic nucleus at a time . The energy of the orbitals increases within a shell in the order s < p < d < f .Chemical Reactions Analysis

The chemical reactions involving this compound can be influenced by several factors. The Arrhenius equation, which describes the temperature dependence of reaction rates, suggests that high temperature and low activation energy favor larger rate constants, thus speeding up the reaction . The Reaction InChI (RInChI) extends the idea of the InChI, which provides a unique descriptor of molecular structures, towards reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its electron configuration. The electron configuration of an atom is the representation of the arrangement of electrons distributed among the orbital shells and subshells . The valence electrons, electrons in the outermost shell, are the determining factor for the unique chemistry of the element .科学的研究の応用

Synthesis and Chemical Properties

- A study by Taia et al. (2021) discusses the synthesis of 1,2,3-triazole derivatives containing the eugenol ring, a component structurally similar to 2-[(1S)-1-azidoethyl]-1-methoxy-4-methylbenzene. This research focuses on click chemistry methods, particularly Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), highlighting its potential in creating novel compounds with various applications (Taia et al., 2021).

Corrosion Inhibition

- Negrón-Silva et al. (2013) synthesized 1,2,3-triazole derivatives, which demonstrate potential as acidic corrosion inhibitors for iron. This study suggests the possible use of similar compounds, like 2-[(1S)-1-azidoethyl]-1-methoxy-4-methylbenzene, in protecting metals from corrosion (Negrón-Silva et al., 2013).

Chemical Structure Analysis

- The work of Verma et al. (2015) on 2-aminobenzene-1,3-dicarbonitriles, which are structurally related to 2-[(1S)-1-azidoethyl]-1-methoxy-4-methylbenzene, involves in-depth electrochemical, thermodynamic, surface, and quantum chemical investigations. Such studies are essential for understanding the molecular structure and behavior of similar compounds (Verma et al., 2015).

Potential in Organic Synthesis

- Munro and Pauson (1978) explored the reduction and substitution reactions of azidobenzene and azidotoluene compounds, closely related to 2-[(1S)-1-azidoethyl]-1-methoxy-4-methylbenzene. These findings could be relevant for understanding similar reactions in 2-[(1S)-1-azidoethyl]-1-methoxy-4-methylbenzene, offering insights into its potential applications in organic synthesis (Munro & Pauson, 1978).

特性

IUPAC Name |

2-[(1S)-1-azidoethyl]-1-methoxy-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-7-4-5-10(14-3)9(6-7)8(2)12-13-11/h4-6,8H,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICOZSOGBQIDCBM-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C(C)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)OC)[C@H](C)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1S)-1-azidoethyl]-1-methoxy-4-methylbenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

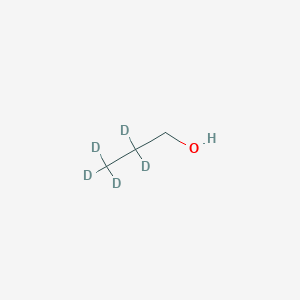

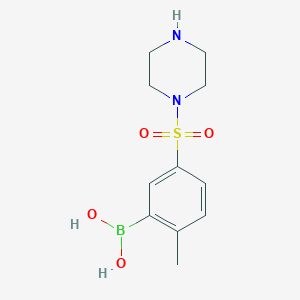

![Ethyl 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1436170.png)

![2-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid](/img/structure/B1436171.png)

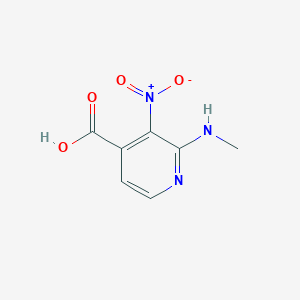

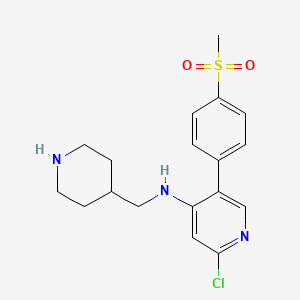

![Methyl (3R)-3-[[(2R)-3-(2-bromo-1H-indol-3-yl)-2-[[(2S)-2-[[(E,2S,6R,8S)-8-[tert-butyl(dimethyl)silyl]oxy-2,4,6-trimethylnon-4-enoyl]amino]propanoyl]-methylamino]propanoyl]amino]-3-[4-tri(propan-2-yl)silyloxyphenyl]propanoate](/img/structure/B1436188.png)